molecular formula C33H47NO12 B607505 Fmoc-NH-PEG8-CH2COOH CAS No. 868594-52-9

Fmoc-NH-PEG8-CH2COOH

Cat. No. B607505
M. Wt: 649.73
InChI Key: JRLUSGRARXJCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG8-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The Fmoc group in Fmoc-NH-PEG8-CH2COOH can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Molecular Structure Analysis

The molecular formula of Fmoc-NH-PEG8-CH2COOH is C33H47NO12 . Its molecular weight is 649.73 . The InChI code is 1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) .


Chemical Reactions Analysis

The terminal carboxylic acid in Fmoc-NH-PEG8-CH2COOH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

Fmoc-NH-PEG8-CH2COOH appears as a viscous liquid with a light yellow to brown color . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Solid-Phase Synthesis of Pegylated Peptides : Fmoc-NH-PEG8-CH2COOH is used for site-specific pegylation of peptides. This method enables pegylation at the NH2-terminus, side-chain positions, or COOH-terminus of peptides, enhancing their stability and solubility (Lu & Felix, 2009).

  • Synthesis of Large Peptide Thioesters and SUMO-1 Peptide Conjugate : This compound assists in the synthesis of large peptide thioesters using Fmoc-SPPS, facilitating the total synthesis of long peptides and peptide conjugates (Boll et al., 2014).

  • Creation of DNA Arrays for Protein−DNA Interactions : It is used in surface modification procedures for creating DNA arrays on gold surfaces, useful in studying protein-DNA interactions through surface plasmon resonance imaging (Brockman et al., 1999).

  • Nanocarrier for Paclitaxel Delivery : Fmoc-NH-PEG8-CH2COOH-based nanocarriers have been developed for delivering chemotherapeutic agents like paclitaxel, showing improved loading capacity and reduced systemic toxicity (Zhang et al., 2014).

  • Thermoresponsive Self-Assembly of Short Elastin-like Polypeptides : This compound is used to create thermoresponsive supramolecular assemblies, beneficial in biomaterials research (Pechar et al., 2007).

  • Drug Delivery and Nanocarrier Applications : It is significantly used in the development of drug delivery systems and as a nanocarrier for various drugs, enhancing the efficacy and safety of pharmaceutical compounds (Zhang et al., 2015).

  • Fmoc-Modified Amino Acids in Functional Materials : The use of Fmoc-NH-PEG8-CH2COOH in the modification of amino acids and peptides plays a crucial role in the self-assembly and application of these materials in various fields, including biotechnology and materials science (Tao et al., 2016).

Safety And Hazards

Fmoc-NH-PEG8-CH2COOH is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Fmoc-NH-PEG8-CH2COOH is used for research purposes only . It has potential applications in medical research, drug-release, nanotechnology, new materials research, and cell culture .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLUSGRARXJCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-NH-PEG8-CH2COOH

Citations

For This Compound
1
Citations
A Haraldsson - 2023 - diva-portal.org
… DOTA-tri(tBu ester), FmocNH-PEG2-CH2COOH, and Fmoc-NH-PEG8-CH2COOH were purchased from AmBeed. Solvents and reagents were obtained from commercial suppliers and …
Number of citations: 0 www.diva-portal.org

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